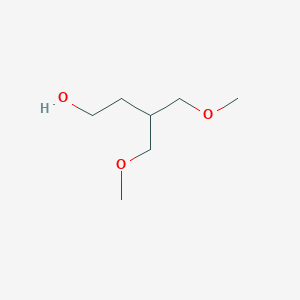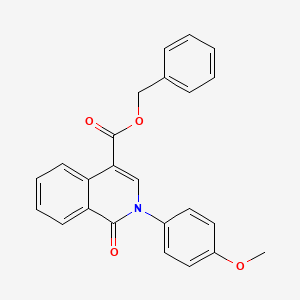
Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
カタログ番号:
B2676163
CAS番号:
1031961-04-2
分子量:
385.419
InChIキー:
USKCEIMPKUMODN-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the compound’s atomic connectivity, functional groups, and molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors such as the compound’s functional groups, stereochemistry, and reaction conditions can influence its reactivity .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. These properties can be influenced by factors such as the compound’s molecular structure and functional groups .科学的研究の応用
Synthesis Techniques and Applications
- A classic approach to synthesizing related compounds involves the Mannich reaction or reductive alkylation of aldehydes to obtain nitriles, which are then reduced to phenethylamines. Such techniques have been applied to synthesize analogs that include dihydroisoquinoline derivatives, highlighting the importance of the structural backbone similar to Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in medicinal chemistry (Short, Dunnigan, & Ours, 1973).
- The novel amination reactions of certain quinones, leading to the formation of morpholino-3-phenylbenzofurans, provide insights into the reactivity of compounds with similar structures to this compound, offering potential pathways for the development of new synthetic methodologies (Jurd, 1978).
Chemical Properties and Reactivity
- Research into the cyclization of certain anilides into dihydroquinoline sulfonic acid derivatives underlines the versatility of the dihydroisoquinoline skeleton in generating novel compounds, suggesting potential applications in the design of new molecules for pharmaceutical research (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
- The organocatalytic enantioselective Pictet-Spengler approach to synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids demonstrates the compound's relevance in synthesizing biologically active molecules, indicating the broader applicability of its core structure in medicinal chemistry (Ruiz-Olalla et al., 2015).
Potential Applications in Drug Development
- Studies on the synthesis of tetrahydroisoquinolines as dopamine antagonists highlight the potential therapeutic applications of compounds structurally related to this compound in neurology and psychiatry, emphasizing the role of the dihydroisoquinoline core in developing drugs targeting the central nervous system (Ellefson, Prodan, Brougham, & Miller, 1980).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-28-19-13-11-18(12-14-19)25-15-22(20-9-5-6-10-21(20)23(25)26)24(27)29-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKCEIMPKUMODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-...
Cat. No.: B2676080
CAS No.: 951948-80-4
Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]a...
Cat. No.: B2676081
CAS No.: 1873253-45-2
3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7...
Cat. No.: B2676082
CAS No.: 955694-26-5
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,...
Cat. No.: B2676084
CAS No.: 422283-34-9
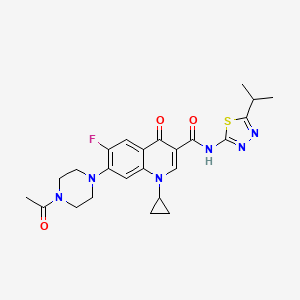
![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2676081.png)
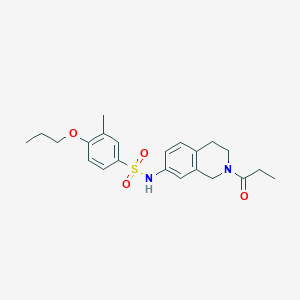
![N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2676084.png)
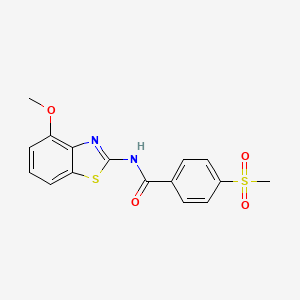

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)
![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2676091.png)
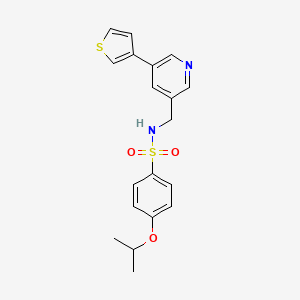
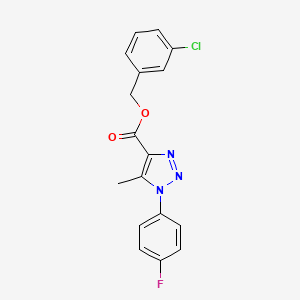
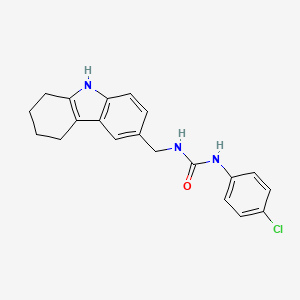
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2676099.png)
![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2676100.png)
